5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride
Overview
Description
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1365941-51-0 . Its IUPAC name is 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride . It is a powder with a molecular weight of 222.65 .
Molecular Structure Analysis
The InChI code for 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride is 1S/C6H7ClN2O3S/c7-13(10,11)5-4-8-9-2-1-3-12-6(5)9/h4H,1-3H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride is a powder that is stored at temperatures below -10°C . It has a melting point of 112-115°C .Scientific Research Applications
Antioxidant and Enzyme Inhibition Properties
Research on pyrazole derivatives, such as the study by Ali et al. (2020), has demonstrated their potential as potent antioxidants and enzyme inhibitors, particularly for 15-lipoxygenase (15-LOX), which is involved in the pathogenesis of inflammatory diseases. These compounds exhibited excellent radical scavenging activity and significant in vivo antioxidant potentials, highlighting their potential therapeutic applications in combating oxidative stress-related diseases (Ali et al., 2020).
Pharmacokinetics and Metabolic Pathways
Studies on BOF-4272, a xanthine oxidase inhibitor, have provided insights into the pharmacokinetics and metabolic pathways of such compounds in animal models. For instance, Naito et al. (2000) found that BOF-4272 was specifically distributed in the liver of mice, emphasizing the importance of understanding the organ-specific distribution and metabolic conversion of these compounds for their effective therapeutic use (Naito et al., 2000).
Diuretic and Antihypertensive Activities
Compounds with pyrazolo and benzodioxin structures have been investigated for their diuretic and antihypertensive activities. For example, Monge et al. (1990) synthesized new derivatives and explored their structure-activity relationships, providing valuable information for the design of new therapeutics in this area (Monge et al., 1990).
Anti-Inflammatory and Ulcerogenicity Studies
El-Tombary (2013) synthesized novel pyrazolo[3,4-d]pyrimidin-4-ones and evaluated their anti-inflammatory activity and ulcerogenic effects, revealing several compounds with promising therapeutic profiles comparable to standard drugs like indomethacin, but with minimal ulcerogenic effects. Such studies underscore the potential of pyrazolo-derived compounds in developing safer anti-inflammatory medications (El-Tombary, 2013).
Neurotransmitter Modulation
Research on the modulation of neurotransmitter systems by compounds like pyrazolo[1,5-a]-1,3,5-triazines has shown potential applications in treating neurological disorders. Hodgson et al. (2009) characterized the A2A receptor antagonists preladenant and SCH 412348 in rodent models, demonstrating their potential in alleviating symptoms of Parkinson's disease and depression, thus highlighting the relevance of these compounds in neuropharmacology (Hodgson et al., 2009).
Safety And Hazards
properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c7-13(10,11)5-4-8-9-2-1-3-12-6(5)9/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIQNDKNUMZXBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)S(=O)(=O)Cl)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride | |
CAS RN |
1365941-51-0 | |
Record name | 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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